molecular formula C17H20N6 B8139038 2-(Piperidin-4-yl)-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

2-(Piperidin-4-yl)-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B8139038
M. Wt: 308.4 g/mol
InChI Key: GKEXGSWEVOVLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a complex organic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology and antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Piperidin-4-yl)-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine stands out due to its dual functional groups, which provide a unique combination of biological activities. Its ability to inhibit c-Met kinase with high specificity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

2-piperidin-4-yl-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-2-13(10-19-7-1)11-20-15-3-4-16-21-17(22-23(16)12-15)14-5-8-18-9-6-14/h1-4,7,10,12,14,18,20H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEXGSWEVOVLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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